3-Pyridinamine, 6-(trimethylsilyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

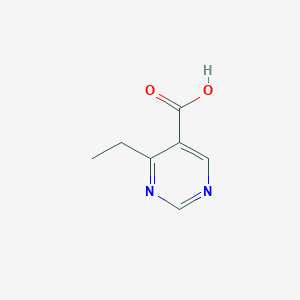

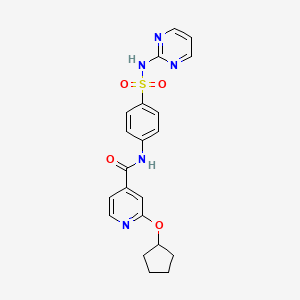

“3-Pyridinamine, 6-(trimethylsilyl)-” is a chemical compound with the IUPAC name 6-(trimethylsilyl)pyridin-3-amine . It has a molecular weight of 166.3 .

Synthesis Analysis

The synthesis of compounds similar to “3-Pyridinamine, 6-(trimethylsilyl)-” often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds . For example, certain alcohols, phenols, or carboxylic acids can be substituted with a trimethylsilyl group . This results in the formation of trimethylsiloxy groups on the molecule .Molecular Structure Analysis

The molecular structure of “3-Pyridinamine, 6-(trimethylsilyl)-” consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The Inchi Code for this compound is 1S/C8H14N2Si/c1-11(2,3)8-5-4-7(9)6-10-8/h4-6H,9H2,1-3H3 .Chemical Reactions Analysis

The trimethylsilyl group in “3-Pyridinamine, 6-(trimethylsilyl)-” is characterized by its chemical inertness . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis

“3-Pyridinamine, 6-(trimethylsilyl)-” is a powder . Its physical properties such as color, density, hardness, and melting and boiling points are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Structure, Volatility, and Fluorescence

A study on N-(Alkyl or TMS)-2-pyridinamine ethyl aluminum complex demonstrated that the volatility and fluorescence of these complexes are significantly influenced by the substituents. Specifically, complexes with trimethylsilyl substituents exhibit increased volatility and a blue shift in the fluorescence spectrum, attributed to the spatial and electronic effects of these substituents (Liu et al., 2020).

Reactivity Towards Electrophiles

Research on the reactivity of pyrrolidinoallylsilanes towards electrophiles has shown that compounds with trimethylsilyl groups can undergo enamine-type reactions leading to substituted β-trimethylsilyl aldehydes, highlighting their potential in organic synthesis (Corriu et al., 1983).

Silylation for Gas-Liquid Chromatography

Bis(trimethylsilyl)acetamide has been utilized for the silylation of lipolysates, facilitating direct injection onto gas-liquid chromatography columns and simplifying the analysis of free fatty acids and their derivatives (Tallent & Kleiman, 1968).

Synthesis of Pyridine-Based Ligands

Studies have demonstrated the utility of trimethylsilyl-substituted pyridines in the synthesis of pyridine-based ligands for supramolecular chemistry. These studies include the preparation of 2,6-bis(trimethyltin)pyridine as a central building block for Stille-type coupling procedures, highlighting a novel synthetic strategy toward complex pyridine ligands (Schubert & Eschbaumer, 1999).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-trimethylsilylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2Si/c1-11(2,3)8-5-4-7(9)6-10-8/h4-6H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQDBOWHOFRPEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637332.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2637335.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide](/img/structure/B2637337.png)

![(5-Chloro-2-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2637339.png)

![5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2637340.png)

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2637342.png)

![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B2637348.png)